1-Methylbenzimidazole
Overview
Description
1-Methylbenzimidazole is a heterocyclic aromatic compound that consists of a benzene ring fused to an imidazole ring with a methyl group attached to the nitrogen atom at position 1. This compound is known for its stability and significant biological activity, making it a valuable building block in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Methylbenzimidazole (1-MBI) is a derivative of benzimidazole, a heterocyclic aromatic organic compound . Benzimidazoles have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The primary targets of 1-MBI are likely to be similar to those of benzimidazoles, although specific targets may vary depending on the specific derivative and its functional groups .
Mode of Action
It is known that benzimidazoles interact with their targets through various mechanisms, such as inhibiting key enzymes or binding to specific receptors . For instance, benzimidazoles have been found to bind to the DNA minor groove, leading to changes in DNA structure and function .
Biochemical Pathways
Benzimidazoles affect various biochemical pathways due to their diverse pharmacological activities . For example, they can interfere with the synthesis of key enzymes, disrupt cell division, or inhibit the growth of microorganisms . The specific pathways affected by 1-MBI would depend on its specific targets and mode of action.
Pharmacokinetics
Benzimidazoles are generally known for their excellent stability, bioavailability, and significant biological activity .
Result of Action
The result of 1-MBI’s action would depend on its specific targets and mode of action. For instance, if it acts as an antimicrobial agent, it could lead to the death of microorganisms. If it acts as an anticancer agent, it could inhibit the growth of cancer cells . Some this compound derivatives have been found to exhibit antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis .
Action Environment
The action of 1-MBI can be influenced by various environmental factors. For example, benzimidazoles have been found to be effective corrosion inhibitors for metals in extremely aggressive, corrosive acidic media . The efficacy and stability of 1-MBI could also be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
1-Methylbenzimidazole has been found to interact with lithium ions (Li+) and titanium dioxide (TiO2) in the performance of dye-sensitized solar cells .
Molecular Mechanism
Its interaction with Li+ and TiO2 suggests that it may exert its effects at the molecular level through binding interactions with these ions
Temporal Effects in Laboratory Settings
Its use as an electrolyte additive suggests that it may have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .
Preparation Methods
1-Methylbenzimidazole can be synthesized through several methods:
Condensation of o-phenylenediamine with formic acid: This method involves the reaction of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, to form the benzimidazole ring.
Microwave-assisted synthesis: This method uses microwave irradiation to accelerate the reaction between o-phenylenediamine and aldehydes, resulting in higher yields and reduced reaction times.
Microdroplet synthesis: A novel method that involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids in electrostatically charged microdroplets.
Chemical Reactions Analysis
1-Methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions include N-oxides, amines, and substituted benzimidazoles.
Scientific Research Applications
1-Methylbenzimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methylbenzimidazole can be compared with other similar compounds, such as:
2-Methylbenzimidazole: Similar in structure but with the methyl group attached to the carbon atom at position 2. It exhibits different chemical reactivity and biological activity.
Benzimidazole: The parent compound without any methyl substitution. It serves as a core structure for many biologically active molecules.
1-Phenylbenzimidazole: A derivative with a phenyl group attached to the nitrogen atom at position 1. It has distinct properties and applications compared to this compound.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYADSCZTQOAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167530 | |
Record name | 1H-Benzimidazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-83-3 | |
Record name | 1-Methylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1632-83-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-BENZIMIDAZOLE, 1-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LW89N19Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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